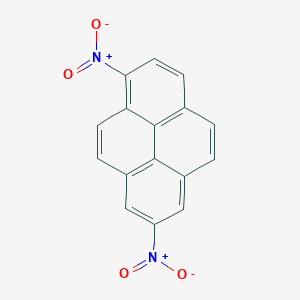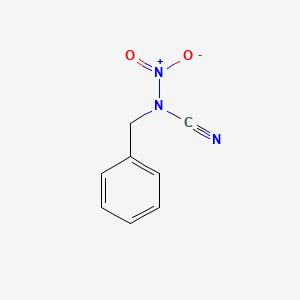
Benzyl(nitro)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(nitro)cyanamide is an organic compound characterized by the presence of benzyl, nitro, and cyanamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl(nitro)cyanamide can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with sodium cyanamide in the presence of a suitable base. The reaction typically proceeds under mild conditions, yielding benzyl cyanamide as an intermediate, which can then be nitrated to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(nitro)cyanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzyl group under basic conditions.
Major Products Formed:
Oxidation: Benzylamine and benzyl alcohol.
Reduction: Benzylamine and benzyl cyanide.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(nitro)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of benzyl(nitro)cyanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The cyanamide group can also participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl cyanide: Similar structure but lacks the nitro group.
Nitrobenzyl cyanide: Contains both nitro and cyanide groups but differs in the position of the nitro group.
Benzylamine: Lacks the nitro and cyanamide groups
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
119027-94-0 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
benzyl(nitro)cyanamide |
InChI |
InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI-Schlüssel |
AIRYHRBBETYYOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


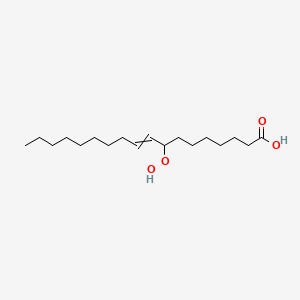
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
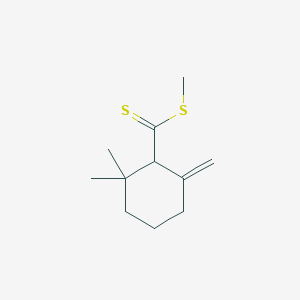
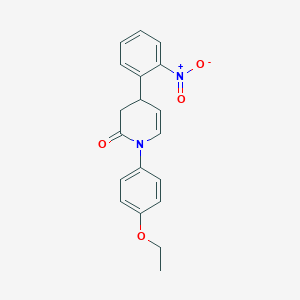
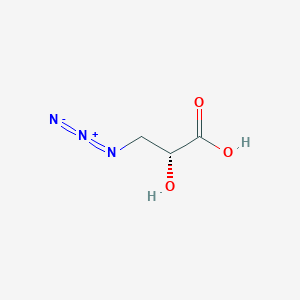

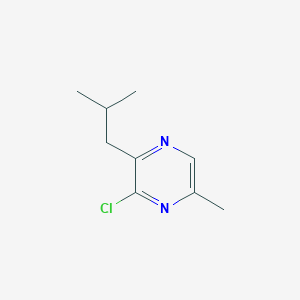
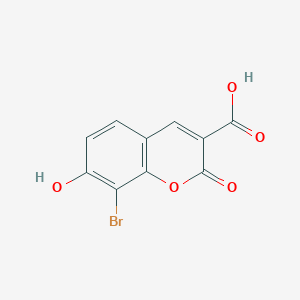
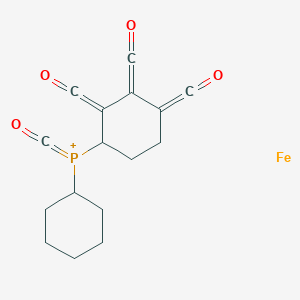
-lambda~5~-arsane](/img/structure/B14307048.png)
